molecular formula C18H27N3O3 B248240 Ethyl 4-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate

Ethyl 4-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate

Cat. No. B248240
M. Wt: 333.4 g/mol
InChI Key: QABDAZBWKRBAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate, also known as EDP-788, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of piperazine derivatives and has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurological disorders.

Mechanism of Action

The exact mechanism of action of Ethyl 4-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate is not fully understood, but it is believed to act by inhibiting specific enzymes and receptors involved in the pathogenesis of various diseases. For example, in cancer cells, Ethyl 4-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell growth. In neurological disorders, Ethyl 4-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Ethyl 4-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate has been shown to have several biochemical and physiological effects, such as reducing the expression of pro-inflammatory cytokines, increasing the expression of anti-inflammatory cytokines, and improving cognitive function. In cancer cells, Ethyl 4-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 4-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate in lab experiments is its high potency and specificity towards its target enzymes and receptors. This makes it an ideal candidate for studying the mechanisms of various diseases and developing new therapeutic strategies. However, one of the limitations of using Ethyl 4-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of Ethyl 4-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate, including:
1. Further elucidation of its mechanism of action and identification of new targets for therapeutic intervention.
2. Development of more efficient and scalable synthesis methods for Ethyl 4-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate.
3. Evaluation of its efficacy and safety in clinical trials for the treatment of cancer, inflammation, and neurological disorders.
4. Investigation of its potential applications in other diseases, such as cardiovascular and metabolic disorders.
5. Development of new formulations and delivery methods to improve its solubility and bioavailability.
In conclusion, Ethyl 4-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate is a promising compound that has shown potential therapeutic applications in various diseases. Its high potency and specificity towards its target enzymes and receptors make it an ideal candidate for studying the mechanisms of various diseases and developing new therapeutic strategies. However, further studies are needed to fully understand its mechanism of action and evaluate its efficacy and safety in clinical trials.

Synthesis Methods

The synthesis of Ethyl 4-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate involves several steps, starting from the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with ethyl 4-bromobutyrate to form ethyl 4-bromo-1-piperidinecarboxylate. This intermediate is then reacted with 2,5-dimethylaniline and ethyl acetoacetate in the presence of a base to yield Ethyl 4-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate.

Scientific Research Applications

Ethyl 4-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function in neurological disorders.

properties

Product Name

Ethyl 4-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

ethyl 4-[3-(2,5-dimethylanilino)-3-oxopropyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H27N3O3/c1-4-24-18(23)21-11-9-20(10-12-21)8-7-17(22)19-16-13-14(2)5-6-15(16)3/h5-6,13H,4,7-12H2,1-3H3,(H,19,22)

InChI Key

QABDAZBWKRBAOZ-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)C)C

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)C)C

solubility

50 [ug/mL]

Origin of Product

United States

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